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Compound of Interest

Compound Name:
4'-Hydroxy-5'-isopropyl-2'-

methylacetophenone

CAS No.: 37847-35-1

Cat. No.: B15077448

Get Quote

Executive Summary: The Cymene-Acetophenone
Scaffold
Isopropyl-methylacetophenones represent a specialized subclass of aromatic ketones derived

principally from the p-cymene skeleton. While often overshadowed by their phenolic precursors

(thymol and carvacrol), these acetylated derivatives occupy a critical niche in medicinal

chemistry as lipophilic electrophiles.

This guide dissects the Structure-Activity Relationship (SAR) of these compounds, specifically

focusing on how the positional isomerism of the acetyl group relative to the isopropyl (steric

bulk) and methyl (inductive donor) groups dictates their antimicrobial and antifungal efficacy.

The Core Scaffold
The pharmacophore is defined by three vectors on the benzene ring:
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Isopropyl Group (

): Provides critical lipophilicity for membrane insertion.

Methyl Group (

): Weak electron donor; defines the orientation of electrophilic substitution.

Acetyl Group (

): The hydrogen-bond acceptor and metabolic handle.

Synthetic Architecture & Isomer Distribution
To understand the SAR, one must control the synthesis. The biological activity is strictly isomer-

dependent.

The Friedel-Crafts Control System
Direct acetylation of p-cymene using acetyl chloride and a Lewis acid (

) yields two primary isomers due to the directing effects of the alkyl groups.

Isomer A (2-acetyl-5-isopropyl-2-methylacetophenone): Acetylation ortho to the methyl

group.

Isomer B (5-acetyl-2-isopropyl-5-methylacetophenone): Acetylation ortho to the isopropyl

group.

Critical Insight: Isomer A is kinetically favored. The bulky isopropyl group at position 4 creates

significant steric hindrance for substitution at position 3 or 5. Therefore, the acetyl group

predominantly attacks position 2 (ortho to the smaller methyl group).

Visualization: Synthetic Pathway & Steric Logic
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Figure 1: Synthetic divergence of p-cymene acetylation. The steric bulk of the isopropyl group

directs substitution primarily to the position ortho to the methyl group.

Structure-Activity Relationship (SAR) Analysis
The bioactivity of isopropyl-methylacetophenones—particularly their antimicrobial potential—

relies on a delicate balance between lipophilicity (LogP) and electronic distribution.

The Lipophilic Vector (Membrane Penetration)
These compounds act primarily by disrupting the lipid bilayer of bacteria and fungi.

Optimal LogP: 3.0 – 4.5.

Mechanism: The isopropyl group anchors the molecule into the hydrophobic core of the

bacterial membrane.

SAR Rule: Increasing the chain length of the ketone (e.g., propiophenone vs. acetophenone)

increases LogP but introduces a "cutoff effect" where steric bulk prevents effective

intercalation between phospholipids.

Electronic & H-Bonding Dynamics
The ketone moiety (
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) acts as a Hydrogen Bond Acceptor (HBA).

Non-Phenolic Acetophenones: Rely solely on dipole-dipole interactions. They are generally

less active than their phenolic counterparts but exhibit longer half-lives due to resistance

against oxidative metabolism.

Phenolic Acetophenones (Hydroxy-substituted): If a hydroxyl group is present (e.g., 2-

hydroxy-5-isopropyl-4-methylacetophenone), an Intramolecular Hydrogen Bond (IMHB)

forms between the carbonyl oxygen and the hydroxyl hydrogen.

Effect: This "closes" the polar region, effectively increasing lipophilicity and membrane

permeability. Upon entering the cytoplasm, the bond can open to chelate metal ions

essential for bacterial enzymes.

Comparative Efficacy Data
Compound
Variant

Substitution
Pattern

LogP (Calc)
MIC (S.
aureus)
[µg/mL]

Mechanism
Note

p-Cymene

(Base)
None 4.1 >1000

Lacks polar

warhead; inert.

2-Acetyl-p-

cymene
Ortho to Methyl 3.6 250 - 500

Moderate

membrane

disruption.

5-Acetyl-p-

cymene

Ortho to

Isopropyl
3.6 >500

Steric clash

reduces binding

affinity.

Carvacryl

Acetate
Ester (Prodrug) 3.8 128

Hydrolyzes to

active phenol.

Chlorothymol

Ketone
Cl-substituted 4.2 8 - 16

Halogen

enhances

lipophilicity &

potency.
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Table 1: Comparative SAR data. Note the significant jump in potency when halogenation or

specific positioning is introduced.

Biological Mechanism: The "Wedge" Theory
We propose the "Wedge Theory" to explain the specific activity of the 2-acetyl isomer.

Insertion: The isopropyl group leads the insertion into the lipid bilayer.

Disruption: The acetyl group, positioned para to the isopropyl, acts as a polar "wedge" that

disturbs the hydration shell of the membrane surface.

Leakage: This perturbation causes transient pore formation, leaking

ions and ATP, leading to cell death.

Pathway Visualization
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Figure 2: The mechanistic cascade of membrane disruption driven by the amphiphilic nature of

the acetophenone derivative.

Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for this

compound class.

Synthesis: Friedel-Crafts Acetylation of p-Cymene
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Reagents:p-Cymene (1.0 eq), Acetyl Chloride (1.2 eq), Anhydrous

(1.5 eq),

(Solvent).

Procedure:

Cool the suspension of

in

to 0°C under

atmosphere.

Add Acetyl Chloride dropwise; stir for 15 min.

Add p-Cymene dropwise over 30 min (exothermic control is vital to prevent

polymerization).

Reflux for 3 hours.

Quench: Pour onto crushed ice/HCl.

Purification: The isomers have close boiling points. Use Flash Column Chromatography

(Hexane:EtOAc 95:5). The 2-acetyl isomer elutes first due to lower polarity (steric

shielding).

Bioassay: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10.

Inoculum:S. aureus (ATCC 29213) at

CFU/mL.

Solvent: Dissolve compounds in DMSO (final concentration <1%).

Endpoint: Lowest concentration with no visible growth after 24h at 37°C.
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Validation: Use Thymol as a positive control (Expected MIC: ~250 µg/mL).

Future Directions: Molecular Docking
Recent computational studies suggest these ketones may target AKT1 proteins in cancer

models or DHFR in fungal models [1, 6]. The acetyl group fits into hydrophobic pockets that

strictly exclude larger acyl chains (e.g., butyryl), suggesting a "lock and key" steric limit for the

ketone chain length.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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